molecular formula C17H12ClN5OS B2828784 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide CAS No. 1358098-07-3

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide

Cat. No.: B2828784
CAS No.: 1358098-07-3
M. Wt: 369.83
InChI Key: UYSITKJHQNQGQK-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked via a thioether (-S-) group to an acetamide moiety substituted with a 2-chlorophenyl group.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSITKJHQNQGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biological Evaluation

Numerous studies have evaluated the biological activity of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide. The compound has shown promising results in various pharmacological assays:

  • Anticonvulsant Activity : The compound was tested using the metrazol-induced convulsions model. It demonstrated significant anticonvulsant properties compared to standard drugs like phenobarbitone sodium. Among the synthesized derivatives, some exhibited superior activity, suggesting their potential as therapeutic agents for epilepsy .
  • Antimicrobial Properties : Other studies have indicated that quinoxaline derivatives possess antimicrobial properties. The presence of the triazole ring may enhance these effects, making it a candidate for further exploration in treating infectious diseases .

Applications

The applications of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide can be categorized as follows:

Pharmacology

  • Anticonvulsants : As mentioned earlier, its efficacy in reducing seizure activity positions it as a candidate for developing new anticonvulsant medications.
  • Antimicrobial Agents : The compound's potential to inhibit microbial growth opens avenues for research into new antibiotics or antifungal treatments.

Research and Development

  • Lead Compound for Drug Design : Its unique structural features make it a valuable lead compound for designing new drugs targeting neurological disorders and infections.
  • Mechanistic Studies : Further research can elucidate its mechanism of action at the molecular level, which is crucial for optimizing its pharmacological profile.

Case Studies

Several case studies have documented the synthesis and evaluation of related quinoxaline derivatives:

  • A study focused on synthesizing various quinoxaline derivatives and assessing their anticonvulsant activity. Compounds were characterized using IR and NMR spectroscopy techniques to confirm their structures before biological testing .
  • Another investigation highlighted a series of quinoxaline-based compounds with varying substitutions that were tested against different strains of bacteria and fungi. Results indicated that specific modifications enhanced their antimicrobial efficacy significantly .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis:

Structural Analogues and Substituent Effects

  • N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (C₁₈H₁₄ClN₅O₂) : Key Differences: The chloro substituent is at the para position (vs. ortho in the target compound), and the triazoloquinoxaline core contains a methyl and oxo group (vs. thioether at position 4). The para-chlorophenyl group may alter steric interactions in biological targets compared to the ortho isomer.
  • 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) (C₃₃H₂₃ClN₆O₂S) : Key Differences: The core structure is a diphenylquinoxaline (vs. triazoloquinoxaline), and the thioether is linked to a pyrimidine ring with hydroxyl and cyano substituents.

Physical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-triazoloquinoxaline)acetamide C₁₈H₁₄ClN₅O₂ Not reported - Oxo group, para-chlorophenyl
Compound 4a C₃₃H₂₃ClN₆O₂S 230–232 90.2 Pyrimidine-thioether, diphenylquinoxaline
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 186–188 - Thiazol ring, dichlorophenyl

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This compound features a complex structure that includes a triazole ring fused to a quinoxaline moiety, linked through a thioether bond to an acetamide group. The unique combination of these functional groups suggests significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide is C17H14ClN5OS, with a molecular weight of approximately 414.46 g/mol. The presence of chlorine and sulfur in its structure enhances its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds within the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit notable anticancer properties . For instance:

  • Cytotoxicity Studies : Compounds derived from this scaffold have shown cytotoxic activities against various cancer cell lines. In particular, studies demonstrate that certain derivatives exhibit IC50 values in the micromolar range against melanoma (A375) and breast cancer (MCF-7) cell lines. For example, one derivative showed an IC50 of 365 nM against A375 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. Notably, compounds have been reported to induce cell cycle arrest at the G2/M phase and increase the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties :

  • In Vitro Studies : Various derivatives of the triazoloquinoxaline scaffold have been screened for antimicrobial activity against a range of pathogens. Results indicate significant inhibition of bacterial growth, suggesting potential applications in treating infections .
  • Mechanism : The antimicrobial action may be linked to the disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens .

Anticonvulsant Activity

Emerging studies suggest potential anticonvulsant activity for derivatives similar to 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide:

  • Evaluation Models : Compounds were tested using metrazol-induced convulsion models. Some derivatives demonstrated significant anticonvulsant effects comparable to standard treatments .

Synthesis

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide typically involves several steps:

  • Formation of Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors such as 2-aminoanilines and hydrazine derivatives.
  • Thioether Formation : The core is reacted with thiol compounds to introduce the thioether linkage.
  • Acetamide Formation : The final step involves reacting the thioether intermediate with 2-chloroaniline and acetic anhydride to produce the desired acetamide derivative .

Case Studies

Several studies have highlighted the biological activities associated with triazoloquinoxaline derivatives:

StudyCompound TestedCell LineIC50 (µM)Activity
Ezzat et al., 2021Compound 19aMCF-78.2Anticancer
El-Adl et al., 2020Various DerivativesHepG25.4Anticancer
Suresh et al., 20108-Chloro DerivativesVarious BacteriaN/AAntimicrobial

Q & A

Advanced Research Question

  • QSAR Modeling : Use Gaussian 09 to calculate descriptors (e.g., HOMO/LUMO energies) and correlate with IC₅₀ values from 17 analogues .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability in aqueous environments .
  • Fragment-Based Design : Deconstruct the triazoloquinoxaline core to identify critical pharmacophores using Schrödinger’s Prime .

How should researchers address discrepancies in reported IC₅₀ values across studies?

Data Contradiction Analysis
Discrepancies arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states; standardize buffer systems .
  • Cell Line Variability : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to control for genetic drift .
  • Control Normalization : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate inter-lab variability .

What storage conditions prevent degradation, and how is stability quantified?

Basic Research Question

  • Short-Term : Store at -20°C in amber vials under argon to prevent thioether oxidation .
  • Long-Term : Lyophilized samples remain stable >12 months at -80°C .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking (95% purity threshold) .

What reaction mechanisms govern the compound’s thioamide and triazole reactivity?

Advanced Research Question

  • Thioamide Alkylation : Nucleophilic attack by thiolate ions on α-haloacetamides (SN2 mechanism), monitored via ¹³C NMR .
  • Triazole Ring Opening : Acid-catalyzed hydrolysis forms quinoxaline-1,2-diamine intermediates; prevent by maintaining neutral pH .
  • Photochemical Reactivity : UV irradiation induces C-S bond cleavage; use light-protected reactors during synthesis .

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